Methyl (R)-(+)-lactate: Specific Rotation Differentiation from (S)-Enantiomer and Racemate
Methyl (R)-(+)-lactate exhibits a characteristic positive specific rotation that distinguishes it from the (S)-enantiomer. Commercial specifications for the neat compound report [α]²¹D = +8.4 ± 1° (c = neat) , whereas the (S)-enantiomer (methyl (S)-(-)-lactate) exhibits negative rotation under equivalent conditions. Racemic methyl lactate (CAS 547-64-8) exhibits zero net optical rotation. This property enables rapid identity verification and enantiomeric composition assessment in procurement and quality control workflows .
| Evidence Dimension | Specific optical rotation |
|---|---|
| Target Compound Data | [α]²¹D = +8.4 ± 1° (c = neat) ; [α]²⁰D = +8.5° (c = neat) |
| Comparator Or Baseline | Methyl (S)-(-)-lactate (negative rotation); racemic methyl lactate (zero rotation) |
| Quantified Difference | Sign reversal (positive vs. negative) vs. (S)-enantiomer; non-zero vs. zero for racemate |
| Conditions | Neat liquid at 20-21°C |
Why This Matters
Specific rotation provides a rapid, non-destructive primary identifier for confirming receipt of the correct enantiomer and assessing enantiomeric enrichment prior to use.
